REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F:12][C:13]([F:17])([F:16])[CH2:14][OH:15].[OH-].[Na+].O>C1(C)C=CC=CC=1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([O:15][CH2:14][C:13]([F:17])([F:16])[F:12])[CH:7]=1 |f:2.3|
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
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FC(CO)(F)F
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Name
|
|
Quantity
|
90.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
NH2SO4
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Quantity
|
250 (± 50) mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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47.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the temperature between 30 and 40° C
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Type
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ADDITION
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Details
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After the temperature had dropped to 30° C.
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Type
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CUSTOM
|
Details
|
for additional 16 h
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Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
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Details
|
The water layer was extracted with EtOAc (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium chloride solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
to give a yellowish solid (450.0 g, quantitative)
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |